molecular formula C9H13N3O B13634591 5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile

5-(Dimethylamino)-2-isopropyloxazole-4-carbonitrile

Cat. No.: B13634591
M. Wt: 179.22 g/mol
InChI Key: BJVQDGVVUALLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(dimethylamino)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a dimethylamino group, an isopropyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with an isocyanate in the presence of a base to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-(dimethylamino)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylamino)-2-(methyl)-1,3-oxazole-4-carbonitrile
  • 5-(dimethylamino)-2-(ethyl)-1,3-oxazole-4-carbonitrile
  • 5-(dimethylamino)-2-(tert-butyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-(dimethylamino)-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(dimethylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C9H13N3O/c1-6(2)8-11-7(5-10)9(13-8)12(3)4/h6H,1-4H3

InChI Key

BJVQDGVVUALLKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)N(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.